

# N-Boc-cis-4-hydroxy-D-proline chemical properties

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## Compound of Interest

Compound Name: *N-Boc-cis-4-hydroxy-D-proline*

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An In-depth Technical Guide to **N-Boc-cis-4-hydroxy-D-proline**: Core Chemical Properties and Applications

## Introduction

**N-Boc-cis-4-hydroxy-D-proline**, a derivative of the non-essential amino acid D-proline, is a crucial building block in modern organic and medicinal chemistry.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and solubility, making it a versatile reagent for a variety of synthetic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**N-Boc-cis-4-hydroxy-D-proline** is a white to off-white solid.[3][4] Its core physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>5</sub>	[3][5][6][7]
Molecular Weight	231.25 g/mol	[3][5][6][7]
CAS Number	135042-12-5	[3][5]
Appearance	White to off-white/light brown solid or crystalline powder	[3][4]
Melting Point	146-151 °C	
Optical Activity	[α] <sub>22/D</sub> +50.0°, c = 1 in methanol	
Storage Temperature	2-8°C	
Purity	≥97%	[5]
Water Content (Karl Fischer)	0.39%	[3]

## Structural and Spectroscopic Data

The structural identifiers and expected spectral characteristics for **N-Boc-cis-4-hydroxy-D-proline** are detailed below.

Data Type	Identifier/Characteristic	References
SMILES	<chem>CC(C)(C)OC(=O)N1C--</chem> INVALID-LINK-- <chem>C[C@@H]1C(O)=O</chem>	
InChI	1S/C10H17NO5/c1-10(2,3)16- 9(15)11-5-6(12)4- 7(11)8(13)14/h6-7,12H,4- 5H2,1-3H3, (H,13,14)/t6-,7-/m1/s1	
InChI Key	BENKAPCDIOILGV- RNFRBKRXSA-N	
<sup>1</sup> H NMR	Spectrum consistent with structure	[3]
<sup>13</sup> C NMR	Expected signals: tert-butyl carbons (~28 ppm and ~80 ppm), proline ring carbons (~23-60 ppm), and two carbonyl carbons (~154 ppm for Boc and ~175 ppm for carboxylic acid).	[2]
Mass Spectrometry (MS)	Expected [M+H] <sup>+</sup> peak at m/z 216.12 and [M+Na] <sup>+</sup> at m/z 238.10.	[2]
Infrared (IR)	Broad O-H stretch (~2500-3300 cm <sup>-1</sup> ), strong C=O stretches (~1650-1750 cm <sup>-1</sup> ), and C-H stretches (~2850-3000 cm <sup>-1</sup> ).	[2]

## Chemical Reactivity and Stability

The chemical behavior of **N-Boc-cis-4-hydroxy-D-proline** is largely governed by the N-Boc protecting group.[2] This group offers significant stability under a range of non-acidic

conditions, including exposure to bases and nucleophiles, which permits chemical modifications at the carboxylic acid terminus without unintended deprotection of the amine.[2]

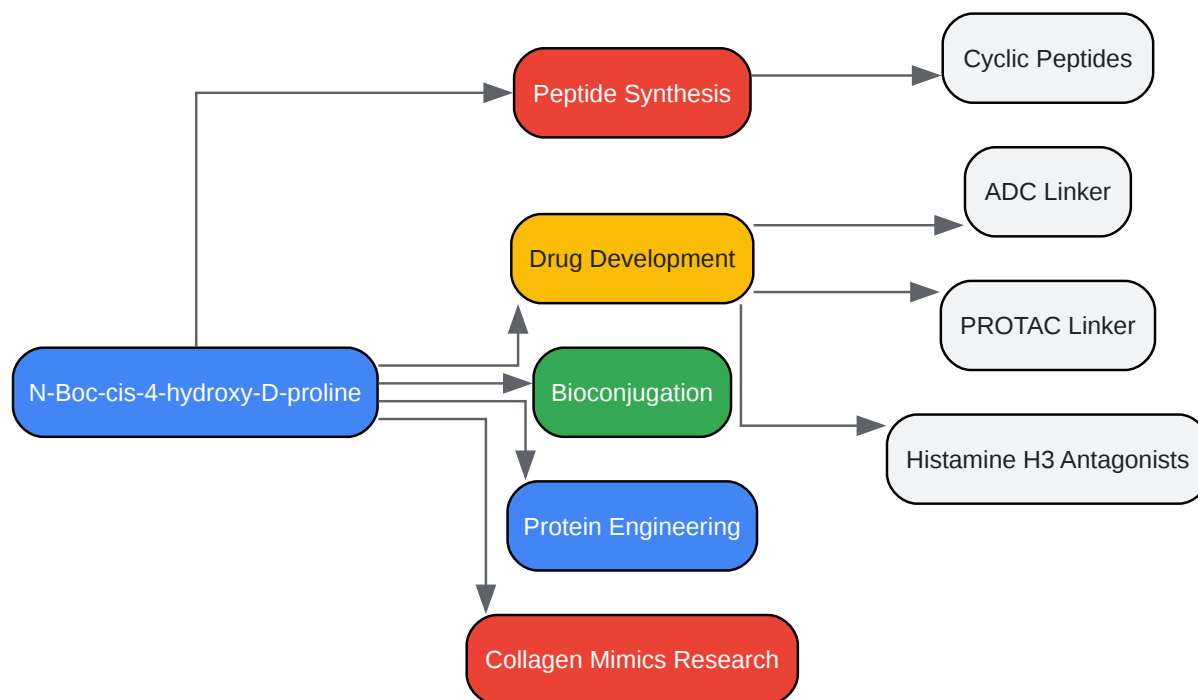
Key chemical reactions include:

- Deprotection: The Boc group can be efficiently removed under acidic conditions to yield cis-4-hydroxy-D-proline.[8]
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable intermediates in various synthetic pathways.[8]

The compound should be stored in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term stability.[4]

## Applications in Research and Development

**N-Boc-cis-4-hydroxy-D-proline** is a versatile building block with broad applications in pharmaceutical and biotechnological research.



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Figure 1: Key application areas of **N-Boc-cis-4-hydroxy-D-proline**.

- **Peptide Synthesis:** It serves as a valuable building block in the synthesis of peptides, particularly for creating cyclic peptides which often exhibit enhanced stability and bioactivity. [1] Its incorporation can induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.[2]
- **Drug Development:** The compound is used in the design of various pharmaceutical compounds.[1]
  - It functions as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). [9]
  - It is also employed as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[9]
  - It serves as an intermediate in the synthesis of histamine H<sub>3</sub> receptor antagonists.
- **Bioconjugation:** It is used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is critical for developing targeted drug delivery systems.[1]
- **Protein Engineering:** In this field, it aids in modifying protein structures to improve their function, stability, or solubility for therapeutic applications.[1]
- **Collagen Research:** This chemical is explored for its potential in creating collagen-like structures, which can be beneficial in tissue engineering and regenerative medicine.[1]

## Experimental Protocols: Synthesis

A common synthetic route for N-Boc protected hydroxyproline derivatives involves a two-step process starting from 4-hydroxyproline. The following protocol is a representative example for the synthesis of the related N-BOC-cis-4-hydroxyproline methyl ester, which illustrates the general principles.[10]

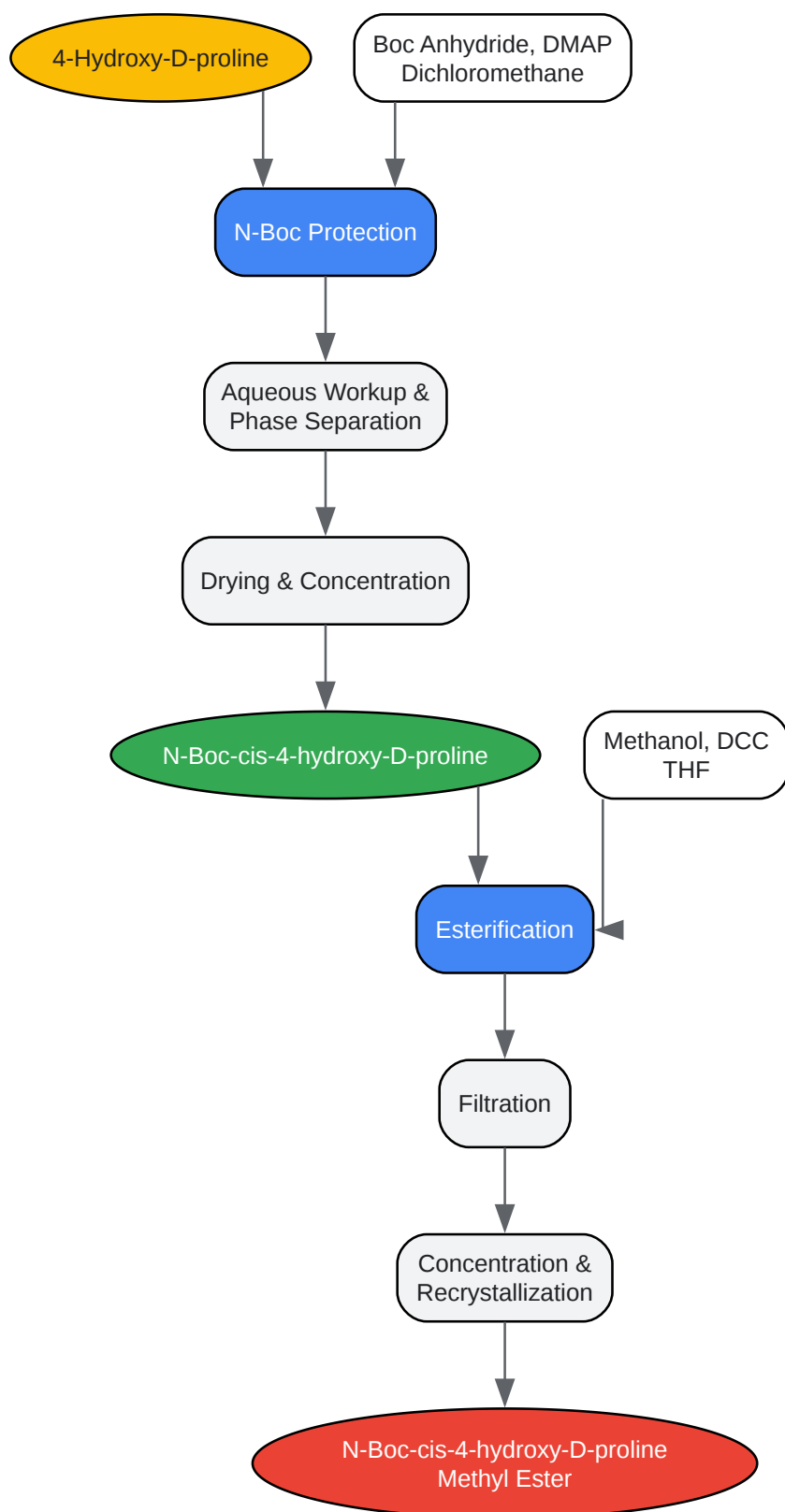
### Step 1: N-Boc Protection of 4-Hydroxyproline

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4-hydroxyproline and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.[10]

- Reagent Addition: Cool the stirred solution and slowly add Di-tert-butyl dicarbonate (Boc anhydride) dropwise.[\[10\]](#)
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[\[10\]](#)
- Workup: Upon completion, quench the reaction by adding water. Stir the mixture and then separate the organic phase.[\[10\]](#)
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the **N-Boc-cis-4-hydroxy-D-proline** product, typically as a solid.[\[10\]](#)

#### Step 2: Esterification (Example for Methyl Ester Synthesis)

- Reaction Setup: Dissolve the product from Step 1 in tetrahydrofuran (THF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature.[\[10\]](#)
- Reagent Addition: Slowly add methanol to the reaction mixture.[\[10\]](#)
- Monitoring: Continue to monitor the reaction by TLC until completion.[\[10\]](#)
- Purification: Filter the reaction mixture to remove precipitated dicyclohexylurea. Collect the filtrate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[\[10\]](#)



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Figure 2: General workflow for the synthesis of N-Boc-hydroxyproline esters.

## Safety and Handling

Appropriate safety precautions must be observed when handling **N-Boc-cis-4-hydroxy-D-proline**.

Hazard Category	Details	References
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.	<a href="#">[11]</a>
Precautionary Statements	P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[11]</a>
Personal Protective Equipment	Dust mask (type N95), safety glasses/eyeshields, and chemical-resistant gloves.	<a href="#">[12]</a>
Storage Class	11 - Combustible Solids	<a href="#">[12]</a>
Disposal	Dispose of contents/container to an approved waste disposal plant.	<a href="#">[11]</a>



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